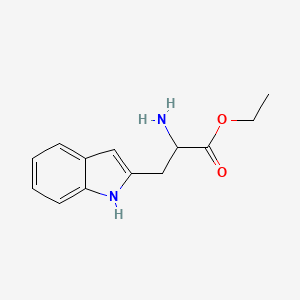
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(1H-indol-2-yl)propanoate typically involves the reaction of indole derivatives with ethyl esters. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(1H-indol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate is unique due to its specific ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-amino-3-(1H-indol-2-yl)propanoate, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester, an amino group, and an indole moiety. These structural components contribute to its biological activities. The molecular formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Numerous studies have indicated that indole derivatives possess anticancer properties. This compound has been shown to inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is particularly relevant in this context.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and proteins involved in various biochemical pathways. This interaction can lead to modulation of enzyme activity, affecting cellular processes such as metabolism and signaling .
- Gene Expression Modulation : this compound has been reported to influence the expression of genes associated with apoptosis and inflammation, suggesting a role in regulating cellular responses to stress .
Case Studies
Several studies have highlighted the potential of this compound:
Properties
CAS No. |
355839-89-3 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)8-10-7-9-5-3-4-6-12(9)15-10/h3-7,11,15H,2,8,14H2,1H3 |
InChI Key |
MHMKCWFBOCWKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















